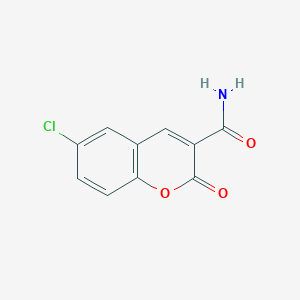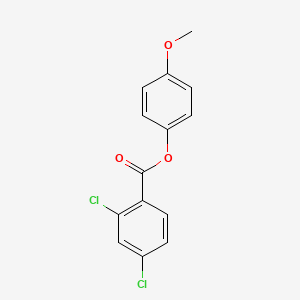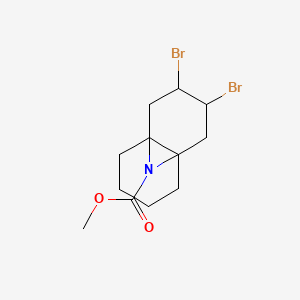
Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate is a complex organic compound with a unique structure that includes bromine atoms and an epiminonaphthalene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination reactions, cyclization, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove bromine atoms or reduce other functional groups.
Substitution: Bromine atoms can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the bromine atoms.
科学的研究の応用
Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
Similar Compounds
- Methyl 2,3-dibromo-4a,8a-epiminonaphthalene-9-carboxylate
- Methyl 2,3-dichlorooctahydro-4a,8a-epiminonaphthalene-9-carboxylate
- Methyl 2,3-dibromo-4a,8a-epiminonaphthalene-9-carboxylate
Uniqueness
Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate is unique due to its specific bromine substitution pattern and the presence of the epiminonaphthalene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its uniqueness lies in its ability to undergo specific reactions and interact with particular molecular targets, which may not be possible with similar compounds.
特性
CAS番号 |
20708-16-1 |
|---|---|
分子式 |
C12H17Br2NO2 |
分子量 |
367.08 g/mol |
IUPAC名 |
methyl 3,4-dibromo-11-azatricyclo[4.4.1.01,6]undecane-11-carboxylate |
InChI |
InChI=1S/C12H17Br2NO2/c1-17-10(16)15-11-4-2-3-5-12(11,15)7-9(14)8(13)6-11/h8-9H,2-7H2,1H3 |
InChIキー |
ZYSHFWMDSDURTO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1C23C1(CCCC2)CC(C(C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis({amino[(2-aminophenyl)sulfanyl]methylidene})butanedinitrile; ethyl alcohol](/img/structure/B15073987.png)
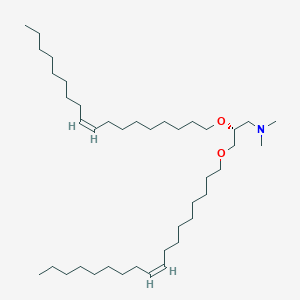
![N'-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide](/img/structure/B15073996.png)
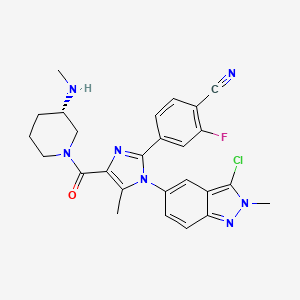
![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine](/img/structure/B15074022.png)
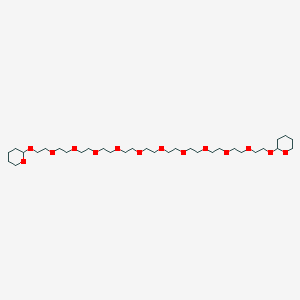
![[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methanol](/img/structure/B15074034.png)
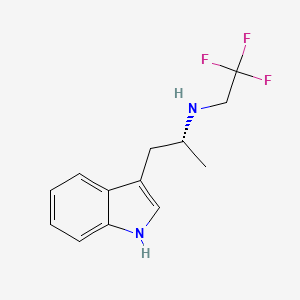
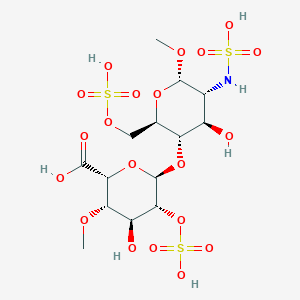

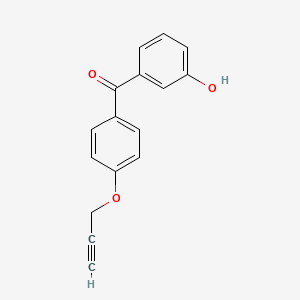
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B15074073.png)
